3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine
Übersicht
Beschreibung
3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. This compound is a pyrazolopyrimidine derivative that has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Aspects
Pyrazolo[1,5-a]pyrimidine scaffold, structurally related to "3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine," is recognized for its extensive medicinal properties. Its applications as a building block in drug development have shown a broad range of medicinal properties including anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. The structure-activity relationship (SAR) studies have highlighted its potential in generating lead compounds for various disease targets. There is a significant opportunity for medicinal chemists to further exploit this scaffold in developing potential drug candidates, emphasizing the critical need for innovative synthetic strategies and understanding of its biological properties (Cherukupalli et al., 2017).
Regio-Orientation and Selectivity
The regio-orientation and regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines, which may include derivatives such as "this compound," have been a focus of research. Understanding the regio-orientation is crucial for synthesizing specific derivatives effectively. This aspect is particularly important in reactions involving 3(5)-aminopyrazoles with 1,3-bielectrophilic reagents, which lead to pyrazolo[1,5-a]pyrimidines. This review highlights the significance of regio-orientation in such reactions, which is essential for developing targeted synthetic strategies and optimizing medicinal properties of the resulting compounds (Mohamed & Mahmoud, 2019).
Multi-Component Synthesis and Eco-Friendliness
The synthesis of fused heterocyclic compounds, including pyrazolo[4,3-d]pyrimidin derivatives, via multi-component reactions (MCRs) has been highlighted as an atom economical, beneficial, straightforward, and eco-friendly approach. This method allows for the synthesis of complex heterocycles in a single step with higher selectivity, demonstrating the versatility of MCRs in accessing a wide array of functionalized heterocyclic frameworks efficiently. This approach not only supports the development of novel compounds with potential medicinal applications but also aligns with the principles of green chemistry by minimizing waste and optimizing synthetic procedures (Dhanalakshmi et al., 2021).
Hybrid Catalysts in Synthesis
The application of hybrid catalysts towards the synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones), which are structurally related to "this compound," emphasizes the broad synthetic applications and bioavailability of pyranopyrimidine cores. This review covers synthetic pathways employed for the development of substituted derivatives through one-pot multicomponent reactions using diverse catalysts. The focus on hybrid catalysts highlights the importance of catalysis in the efficient and innovative synthesis of heterocyclic compounds, providing a foundation for the development of lead molecules with enhanced medicinal properties (Parmar et al., 2023).
Wirkmechanismus
Target of Action
The primary target of 3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle progression . The inhibition of CDK2 leads to a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, which is a critical biochemical pathway in cell proliferation . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to the arrest of cell growth and the induction of apoptosis .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound shows superior cytotoxic activities against various cell lines. For instance, it has been found to inhibit the growth of MCF-7 and HCT-116 cells with IC50 values in the nanomolar range . The compound also displays potent dual activity against the examined cell lines and CDK2 .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine are largely related to its interactions with various biomolecules. It has been found to interact with cyclin-dependent kinases (CDKs), particularly CDK2 . These interactions are believed to inhibit the activity of CDK2, which plays a crucial role in cell cycle regulation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In particular, it has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116 . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is believed to involve binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, it has been found to inhibit the activity of CDK2, a key enzyme involved in cell cycle regulation .
Eigenschaften
IUPAC Name |
3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5/c1-3-4-5-6-12-11-10-9(13-7-14-11)8(2)15-16-10/h7H,3-6H2,1-2H3,(H,15,16)(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZQLRPRQPKGJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC=NC2=C(NN=C21)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10308726 | |
Record name | MLS003389446 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10308726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39974-49-7 | |
Record name | MLS003389446 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208422 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS003389446 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10308726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.